(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPWDAHVHSMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzo[d]imidazole derivatives with thiazolidinone precursors. The general method includes:
-
Reagents :
- 1H-benzo[d]imidazole
- 2-fluorobenzaldehyde
- Thioamide derivatives
-
Reaction Conditions :
- Solvent: Ethanol or DMF
- Temperature: Reflux conditions for several hours
-
Characterization :
- Confirmation through NMR, IR, and mass spectrometry.
Antiviral Activity
Research indicates that thiazolidinone derivatives exhibit antiviral properties, particularly against influenza viruses. The compound's mechanism of action may involve the inhibition of viral neuraminidase (NA), which is crucial for viral replication. A study demonstrated that compounds similar to this compound showed effective half-maximal effective concentrations (EC50) below 20 μM against various influenza strains, indicating strong antiviral potential .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. Notably, the presence of the benzimidazole moiety is linked to enhanced cytotoxicity against certain cancer types .
Antimicrobial Activity
In addition to antiviral and anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's thioxothiazolidinone structure contributes to its ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at various positions on the benzimidazole and thiazolidinone rings can significantly influence potency and selectivity against specific targets. For instance, substituting different aryl groups can enhance antiviral efficacy while reducing cytotoxicity .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Influenza Virus Inhibition : A study screened a library of compounds and identified several analogs with potent antiviral activity against influenza A viruses, providing a basis for further development of new antiviral agents .
- Cancer Cell Line Studies : In vitro assessments revealed that modifications in the thiazolidinone structure led to increased apoptosis in MCF-7 breast cancer cells, suggesting a promising avenue for anticancer drug development .
- Antimicrobial Efficacy : Testing against bacterial strains such as Staphylococcus aureus showed that derivatives of this compound exhibited significant antibacterial activity, highlighting its potential as a lead compound for antibiotic development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds structurally similar to (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
A study indicated that thiazolidin-4-one derivatives exhibited significant cytotoxicity against multiple carcinoma cell lines, including hepatocellular carcinoma and breast cancer cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been assessed for their antimicrobial properties. The compound's structure allows it to potentially inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis. Research has demonstrated that related compounds possess activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinone derivatives are another area of interest. These compounds have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthetic Strategies
The synthesis of this compound can be achieved through various synthetic routes involving the condensation of appropriate aldehydes with thiazolidinones under acidic or basic conditions. Recent advancements in synthetic methodologies have improved yield and purity, making these compounds more accessible for research and development purposes .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Rhodanine Hybrids
Key structural variations in similar compounds include substituents on the benzimidazole ring, fluorophenyl group modifications, and functional groups appended to the rhodanine core. These changes impact physicochemical properties, synthetic yields, and biological activities.
Table 1: Comparison of Benzimidazole-Rhodanine Derivatives
Key Observations :
- Chlorine vs. Fluorine Substituents : Chlorine at the benzimidazole ring (compound in ) reduces yield (71%) compared to fluorine (83%), suggesting steric or electronic effects during synthesis.
- Acetic Acid Side Chain: Derivatives with a CH₂COOH group (e.g., ) exhibit higher melting points (>275°C), likely due to hydrogen bonding, compared to non-polar substituents.
Analogues with Modified Heterocyclic Cores
Compounds with indoline-2,3-dione or pyrazolo-thiazole cores demonstrate divergent biological roles despite shared benzimidazole motifs.
Table 2: Comparison with Indoline-2,3-dione and Pyrazolo-thiazole Derivatives
Key Observations :
- Trifluoromethyl Group : The CF₃ group in indoline derivatives () lowers melting points (160–162°C) compared to rhodanine hybrids, likely due to reduced crystallinity.
- Pyrazolo-thiazole Core : Compounds with this core () show antitubercular activity, suggesting that core flexibility influences target specificity.
Fluorine Substitution :
- 2-Fluorophenyl groups (target compound) may enhance metabolic stability compared to non-fluorinated analogs .
- 4-Fluorophenyl derivatives (e.g., ) exhibit isostructural planar conformations, which could improve membrane permeability.
Thioxo vs. Methylthio Groups :
Benzimidazole Modifications :
- 5-Methoxybenzylidene derivatives () show reduced yields (80%) compared to halogenated analogs, possibly due to steric hindrance.
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one?
The synthesis typically involves a base-catalyzed condensation reaction between a thioxothiazolidin-4-one precursor (e.g., 3-(2-fluorophenyl)-2-thioxothiazolidin-4-one) and a benzaldehyde derivative (e.g., 1H-benzo[d]imidazole-2-carbaldehyde). Key steps include:
Q. What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to confirm the Z-configuration of the benzylidene group and substituent positions .
- Mass Spectrometry (HRMS) : For precise molecular weight validation .
- X-ray Crystallography : To resolve stereochemical ambiguities (e.g., Acta Crystallographica methods in ) .
- TLC Monitoring : Ethyl acetate/hexane (3:7) to track reaction progress .
Q. What are the key structural features contributing to its biological activity?
The thioxothiazolidin-4-one core and the (Z)-benzylidene-benzimidazole moiety are critical:
- The thioxo group enhances electrophilicity, enabling interactions with cysteine residues in target enzymes .
- The fluorophenyl group improves lipophilicity, aiding membrane penetration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield and purity?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility but require lower temperatures to avoid side reactions .
- Catalyst Selection : Sodium acetate vs. NaOH: acetate buffers reduce hydrolysis of sensitive intermediates .
- Time-Temperature Profiling : Shorter reflux times (4–6 hours) minimize decomposition, as shown in analogous syntheses (e.g., ) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cytotoxicity models (e.g., MTT assay on HEK-293 cells) to reduce variability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 2-fluorophenyl with 3,4-dichlorophenyl) to isolate contributions to antimicrobial vs. cytotoxic effects .
Q. How can molecular docking studies elucidate the mechanism of action?
- Target Identification : Dock the compound into active sites of E. coli DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1) to predict binding modes .
- Pharmacophore Mapping : Highlight interactions (e.g., hydrogen bonds between the thioxo group and Arg-76 in gyrase) .
Q. What in silico methods predict ADMET properties for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
